1-(4-Ethoxy-3-methylphenyl)ethanol
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Overview
Description
1-(4-Ethoxy-3-methylphenyl)ethanol is an organic compound with the molecular formula C11H16O2. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structural features, which include an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzene ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(4-Ethoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed:
Oxidation: 1-(4-Ethoxy-3-methylphenyl)ethanone
Reduction: Alkanes
Substitution: Various substituted phenyl ethanols
Scientific Research Applications
1-(4-Ethoxy-3-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, affecting its binding affinity to various receptors.
Comparison with Similar Compounds
- 1-(4-Ethoxy-3-methoxyphenyl)ethanol
- 1-(4-Ethoxyphenyl)ethanol
- 1-(3-Methylphenyl)ethanol
Comparison: 1-(4-Ethoxy-3-methylphenyl)ethanol is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7,9,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXCCALCSCINAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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